

1-(Bromoacetyl)piperidine CAS number 1796-25-

4

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(Bromoacetyl)piperidine

Cat. No.: B154447

[Get Quote](#)

An In-depth Technical Guide to **1-(Bromoacetyl)piperidine** (CAS 1796-25-4)

Executive Summary

1-(Bromoacetyl)piperidine is a bifunctional reagent of significant interest in medicinal chemistry and drug discovery. Featuring a reactive α -bromoamide moiety and a stable piperidine ring, it serves as a versatile building block for introducing the piperidinoylmethyl group into molecular scaffolds. Its primary utility lies in its function as an electrophilic probe, capable of forming stable covalent bonds with a variety of nucleophiles. This guide provides a comprehensive overview of its chemical properties, synthesis, core reactivity, applications, and essential safety protocols, designed for researchers and drug development professionals seeking to leverage this reagent in their work.

The Strategic Importance of the Piperidine Scaffold in Medicinal Chemistry

Before delving into the specifics of the title compound, it is crucial to understand the value of its constituent piperidine ring. The piperidine scaffold is one of the most prevalent N-heterocycles found in pharmaceuticals and natural alkaloids.^{[1][2]} It is considered a "privileged scaffold" because its presence in a molecule can confer favorable physicochemical properties, such as improved aqueous solubility, metabolic stability, and the ability to form key hydrogen bond interactions with biological targets.^[3] The piperidine ring's stable, saturated, and non-planar chair conformation allows for precise three-dimensional orientation of substituents, which is

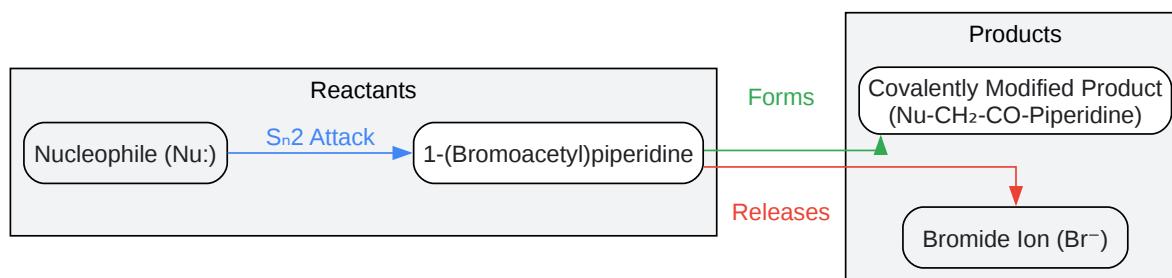
critical for optimizing drug-receptor binding.^[3] Therefore, reagents like **1-(Bromoacetyl)piperidine**, which facilitate the incorporation of this valuable scaffold, are indispensable tools in the synthesis of novel therapeutic agents.^[4]

Molecular Profile and Physicochemical Properties

1-(Bromoacetyl)piperidine is a solid at room temperature with the following key identifiers and computed properties. It is important to note that many commercial suppliers provide this compound for early-stage research and may not supply detailed analytical data, placing the responsibility of identity and purity confirmation on the end-user.

Table 1: Chemical Identifiers for **1-(Bromoacetyl)piperidine**

Identifier	Value	Source(s)
CAS Number	1796-25-4	[5][6]
Molecular Formula	C ₇ H ₁₂ BrNO	[6][7]
Molecular Weight	206.08 g/mol	[6]
IUPAC Name	2-bromo-1-piperidin-1-ylethanone	[5][6]
SMILES	C1CCN(CC1)C(=O)CBr	[6]
InChIKey	GWJIPNKXIAJCPAUHFFFAOYSA-N	[6]

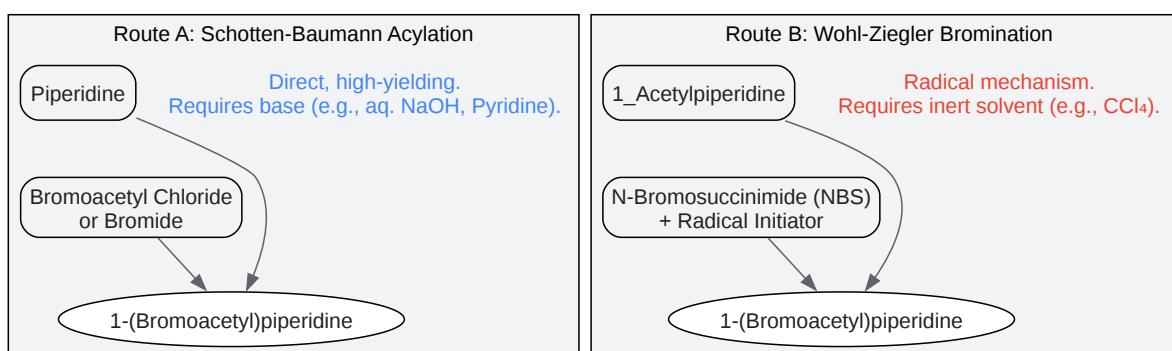

Table 2: Computed Physicochemical Properties

Property	Value	Source(s)
XLogP3-AA	1.4	
Topological Polar Surface Area	20.3 Å ²	[6] [8]
Hydrogen Bond Donor Count	0	[6]
Hydrogen Bond Acceptor Count	1	[6] [8]
Rotatable Bond Count	1	[6]
Boiling Point (Estimated)	272.02 °C	
Density (Estimated)	1.42 g/cm ³	[9]

Core Reactivity: The α -Haloamide as an Electrophilic Probe

The primary utility of **1-(Bromoacetyl)piperidine** stems from its nature as a potent alkylating agent.[\[7\]](#) The carbon atom bonded to the bromine is highly electrophilic. This is due to the synergistic electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom itself. This electronic arrangement makes the molecule highly susceptible to nucleophilic attack, proceeding primarily through an $S_{n}2$ mechanism.

This reactivity allows for the covalent attachment of the piperidinoylmethyl group to a wide range of nucleophiles, including amines, thiols, and alcohols, which are commonly found in both synthetic intermediates and biological macromolecules like proteins.[\[7\]](#)



[Click to download full resolution via product page](#)

Caption: General S_n2 reaction mechanism of **1-(Bromoacetyl)piperidine**.

Synthesis and Characterization

While **1-(Bromoacetyl)piperidine** is commercially available, understanding its synthesis is crucial for assessing purity and for custom synthesis needs. The most common laboratory-scale methods involve either the acylation of piperidine or the α -bromination of an acetylated precursor.^[9]

[Click to download full resolution via product page](#)

Caption: Common synthetic routes to **1-(Bromoacetyl)piperidine**.

Illustrative Protocol: Synthesis via Schotten-Baumann Acylation

This protocol describes a robust and scalable method for synthesizing the title compound. It is a self-validating system where successful isolation of a solid product with the correct analytical profile confirms reaction success.

Materials:

- Piperidine
- Bromoacetyl bromide
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Step-by-Step Methodology:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve piperidine (1.0 equiv.) and a suitable base like triethylamine (1.1 equiv.) in anhydrous DCM. Cool the flask to 0 °C in an ice bath.
- Reagent Addition: Dissolve bromoacetyl bromide (1.05 equiv.) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the bromoacetyl bromide solution dropwise to the stirred piperidine solution over 30-45 minutes, maintaining the temperature at 0 °C. Causality: Slow, cold addition is critical to control the exothermic reaction and prevent side product formation.

- Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting piperidine is consumed.
- Aqueous Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Causality: The acid wash removes excess amine base, while the bicarbonate wash removes any remaining acidic impurities.
- Isolation and Purification: Dry the separated organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water or hexane/ethyl acetate mixture) to yield pure **1-(Bromoacetyl)piperidine**.
- Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Expected Analytical Characterization

- ¹H NMR (CDCl₃): Expect signals for the piperidine ring protons (typically broad multiplets between δ 1.5-1.8 ppm and δ 3.3-3.6 ppm) and a characteristic singlet for the methylene protons (CH₂) adjacent to the bromine and carbonyl group (around δ 3.8-4.0 ppm).
- ¹³C NMR (CDCl₃): Expect signals for the carbonyl carbon (~165 ppm), the α -carbon attached to bromine (~28 ppm), and three distinct signals for the piperidine ring carbons.
- Mass Spectrometry (ESI+): The molecular ion peak [M+H]⁺ should be observable at m/z 206.0 and 208.0 in an approximate 1:1 ratio, which is the characteristic isotopic pattern for a molecule containing one bromine atom.

Applications in Drug Discovery and Chemical Biology

The predictable reactivity of **1-(Bromoacetyl)piperidine** makes it a valuable tool in several research contexts.

- Lead Generation and Optimization: It is used as a foundational building block in the synthesis of compound libraries.[7] By reacting it with various nucleophilic scaffolds, chemists can rapidly generate a diverse set of molecules containing the piperidine moiety for screening in biological assays. This is particularly useful in creating central nervous system (CNS) agents and receptor ligands.[7]
- Covalent Inhibitor Development: As an alkylating agent, it is an ideal warhead for designing targeted covalent inhibitors.[10] A pharmacophore designed to bind non-covalently to a protein of interest can be appended with the **1-(bromoacetyl)piperidine** group. Once the inhibitor is positioned correctly in the active site, the electrophilic methylene carbon can react with a nearby nucleophilic amino acid residue (e.g., Cysteine, Histidine), forming a permanent covalent bond and irreversibly inactivating the protein.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for using **1-(bromoacetyl)piperidine** in a covalent inhibitor.

Safety, Handling, and Storage Protocol

Proper handling of **1-(Bromoacetyl)piperidine** is essential due to its hazardous properties.

Table 3: GHS Hazard Information

Hazard	Code	Description	Source(s)
Pictogram	GHS07 (Exclamation Mark)	[8]	
Signal Word	Warning	[5][8]	
Hazard Statements	H302	Harmful if swallowed.	[5][6]
H319	Causes serious eye irritation.	[5][6]	
Precautionary Statements	P280	Wear protective gloves/eye protection/face protection.	[5]
P301+P312	IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.	[5]	
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[5]	

Personal Protective Equipment (PPE) and Engineering Controls

- Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or fumes.[5] Facilities should be equipped with an eyewash station and a safety shower.[5]
- Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]
- Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Avoid contact with skin.[5]
- Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator may be necessary.

Storage and Stability

- Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] Some suppliers recommend refrigerated storage at 2-8°C.[8]
- Incompatibilities: Keep away from strong oxidizing agents.[5]
- Stability: The compound is stable under recommended storage conditions.[5] Thermal degradation can produce hazardous decomposition products, including carbon oxides, hydrogen bromide, and nitrogen oxides.[5]

Spill and Disposal Procedures

- Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material, place it into a suitable, labeled disposal container, and decontaminate the area.[5]
- Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[5]

Conclusion

1-(Bromoacetyl)piperidine is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its well-defined reactivity as an electrophile, combined with the beneficial properties of the piperidine scaffold, makes it a powerful reagent for building complex molecules, developing covalent probes, and accelerating the drug discovery process. A thorough understanding of its properties, synthesis, and handling is paramount to safely and effectively harnessing its full potential in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. aksci.com [aksci.com]
- 6. 1-(Bromoacetyl)piperidine | C7H12BrNO | CID 10822137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-(Bromoacetyl)piperidine [myskinrecipes.com]
- 8. chemscene.com [chemscene.com]
- 9. 1-(Bromoacetyl)piperidine (1796-25-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 10. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-(Bromoacetyl)piperidine CAS number 1796-25-4]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b154447#1-bromoacetyl-piperidine-cas-number-1796-25-4>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com